molecular formula C5H9Br B058032 4-Bromo-2-methylbut-1-ene CAS No. 20038-12-4

4-Bromo-2-methylbut-1-ene

Cat. No.: B058032
CAS No.: 20038-12-4
M. Wt: 149.03 g/mol
InChI Key: IZMWJUPSQXIVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of (4-Acetamidocyclohexyl) nitrate involves the nitration of (4-Acetamidocyclohexyl) acetamide. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

(4-Acetamidocyclohexyl) nitrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(4-Acetamidocyclohexyl) nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Acetamidocyclohexyl) nitrate involves the activation of guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cyclic GMP. This activation leads to an increase in cyclic GMP levels, which in turn affects various cellular processes. The molecular targets and pathways involved include the nitric oxide signaling pathway and the regulation of vascular tone .

Comparison with Similar Compounds

(4-Acetamidocyclohexyl) nitrate can be compared with other guanylate cyclase activators, such as:

    Nitroglycerin: A well-known nitrate compound used in the treatment of angina.

    Isosorbide dinitrate: Another nitrate compound used for similar therapeutic purposes.

    Sodium nitroprusside: A potent vasodilator used in emergency medicine.

Biological Activity

4-Bromo-2-methylbut-1-ene is an organic compound with a notable structure and potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biological systems.

Chemical Structure and Properties

This compound (C5_5H9_9Br) is characterized by the presence of a bromine atom attached to the fourth carbon of a 2-methylbutene chain. Its molecular structure allows it to participate in various chemical reactions, making it a compound of interest in both synthetic and biological chemistry.

Synthesis

The synthesis of this compound typically involves the halogenation of 2-methylbutene. This can be achieved through:

  • Electrophilic Addition : The compound can be synthesized by treating 2-methylbutene with bromine in an inert solvent under controlled conditions.
  • Reagents : Common reagents include bromine or N-bromosuccinimide (NBS) in the presence of light or heat to facilitate the bromination process.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism may involve:

  • Guanylate Cyclase Activation : Research indicates that this compound acts as a guanylate cyclase activator, which catalyzes the conversion of GTP to cyclic GMP (cGMP), a crucial signaling molecule in various physiological processes .
  • Modulation of Nitric Oxide Pathways : By influencing cGMP levels, it may play a role in vascular tone regulation and other nitric oxide-mediated pathways.

Effects on Biological Systems

The compound has been studied for its potential therapeutic applications, particularly in cardiovascular health due to its role in vasodilation mediated by cGMP. Some key findings include:

  • Vasodilatory Effects : Studies suggest that this compound can induce vasodilation, which may help in managing hypertension and other cardiovascular conditions.
  • Cellular Signaling : The activation of guanylate cyclase leads to increased levels of cGMP, which is involved in various cellular signaling pathways affecting smooth muscle relaxation and neurotransmission .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cardiovascular Studies : Research demonstrated that compounds activating guanylate cyclase could effectively lower blood pressure in animal models, suggesting potential for treating hypertension.
  • Neurotransmission Research : Investigations into neurotransmitter release indicated that cGMP plays a significant role, with implications for conditions such as erectile dysfunction and other disorders influenced by nitric oxide signaling .
  • Toxicological Assessments : Safety evaluations have been conducted to assess the toxicity profiles of halogenated compounds like this compound, indicating moderate toxicity levels but highlighting the need for further studies on long-term exposure effects .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureBiological Activity
This compoundC5_5H9_9BrGuanylate cyclase activator
4-Chloro-2-methylbut-1-eneC5_5H9_9ClLess potent than brominated analogs
2-MethylbutaneC5_5H12_12No significant biological activity

Properties

IUPAC Name

4-bromo-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMWJUPSQXIVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338517
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20038-12-4
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylbut-1-ene
Reactant of Route 2
4-Bromo-2-methylbut-1-ene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methylbut-1-ene
Reactant of Route 4
4-Bromo-2-methylbut-1-ene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methylbut-1-ene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methylbut-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.